8-[4-(4-iodophenoxy)butoxy]quinoline -

8-[4-(4-iodophenoxy)butoxy]quinoline

Catalog Number: EVT-5313083
CAS Number:
Molecular Formula: C19H18INO2
Molecular Weight: 419.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-oxo-8-[4-(4-phenyl-butoxy)benzoylamino]-2-(tetrazol-5-yl)-4H-1-benzopyran hemihydrate

    Compound Description: 4-oxo-8-[4-(4-phenyl-butoxy)benzoylamino]-2-(tetrazol-5-yl)-4H-1-benzopyran hemihydrate (ONO 1078) is a leukotriene antagonist studied for its therapeutic effects on bronchial asthma. [] Clinical trials have shown that ONO 1078 effectively reduces asthma symptom severity, improves lung function (FEV1), and decreases bronchial hyperresponsiveness to histamine. [] These findings suggest that cysteinyl-leukotrienes play a crucial role in asthma pathogenesis, and ONO 1078 may offer a promising therapeutic approach for managing the disease. []

8-[(4-Amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3,4-dichlorophenoxy]quinoline

    Compound Description: This compound, also known as DN3-27-1, is a racemic mixture showing promising leishmanicidal activity. [] In vitro studies demonstrated its potent toxicity against Leishmania (L.) mexicana promastigotes, surpassing the efficacy of the reference drug Glucantime™. [] Importantly, DN3-27-1 exhibited no toxicity toward Hela cells in vitro, suggesting a favorable safety profile. []

(±)-8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3,4-dichlorophenoxy]quinoline succinate

8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinoline

    Compound Description: This compound (Compound I) exhibits potent blood and tissue schizonticidal activity, marking its significance as an antimalarial agent. [] Its efficacy has spurred the development of various analogs to explore potential improvements in activity and toxicity profiles. []

5-(4-methoxyphenylazo)-8-(4-toluenesulfonamido)quinoline

    Compound Description: 5-(4-methoxyphenylazo)-8-(4-toluenesulfonamido)quinoline is a reagent used in a highly sensitive and relatively interference-free fluorimetric method for determining iron(III). [] This method, based on the reaction between the reagent and iron(III) in the presence of cetyltrimethylammonium bromide, offers excellent sensitivity, with a detection limit of 0.12 ng/mL. [] This approach provides a valuable tool for determining trace amounts of iron(III) in various samples, including tap water, canal water, and wine, without requiring preconcentration, pre-separation, or organic solvent extraction. []

Quinoline-8-yl-4-((4-n-alkoxy benzylidene)amino) benzoate

    Compound Description: This homologous series of compounds features variations in the length of the n-alkoxy chain, impacting their mesomorphic properties. [] Except for the first two homologs, all synthesized compounds exhibited liquid crystal (LC) properties, with lower homologs displaying smectic A (SmA) and smectic C (SmC) phases. [] In contrast, higher homologs exhibited SmC and nematic phases upon heating and cooling. [] These findings highlight the significant influence of the linkage group and the length of the n-alkoxy chain on the mesomorphic behavior of these quinoline-based compounds. []

6,7-dihydro-8-(4-methyl-1-piperazinyl)-[1]benzoxepino[4,5-c]quinoline

    Compound Description: This compound, a potent and selective serotonin 5-HT3 receptor antagonist, exhibits potential for treating various conditions, including nausea and vomiting. [] Its therapeutic potential stems from its ability to block the action of serotonin at the 5-HT3 receptor, thus mitigating its effects. []

8-(4-Nitrobenzyloxy)quinoline

    Compound Description: This compound is characterized by a planar quinoline ring system, with a dihedral angle of 61.76° between the quinoline and benzene rings. [] Intermolecular C—H⋯O interactions in its crystal structure contribute to the formation of chains parallel to the b-axis. [] Additionally, π–π contacts between quinoline rings further stabilize the structure. []

8-({4- (2-substituted phenyl-5-oxo-thiazolidin-1-yl)- 5-thiobutyl triazolo}methoxy) quinolines

    Compound Description: This series of 8-substituted quinoline derivatives has shown potential for antimicrobial activity. []

2-Butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide (dibucaine)

    Compound Description: Dibucaine is a local anesthetic known for its long duration of action. [] It functions by reversibly blocking nerve conduction, preventing the transmission of pain signals. []

8‐((4‐(benzyloxy)phenyl)amino)‐7‐(ethoxycarbonyl)‐5‐propyl‐[1,3]dioxolo[4,5‐g]quinolin‐5‐ium

    Compound Description: This compound has demonstrated potent antitumor and antibacterial activity. [] It exhibits strong cytotoxicity against various human cancer cell lines, including A-549, HeLa, and SGC-7901, with IC50 values comparable to or even exceeding those of standard anticancer agents like 5-fluorouracil (5-FU) and mitoxantrone (MTX). [] Furthermore, it effectively inhibits the growth of Escherichia coli and Staphylococcus aureus, highlighting its potential as a dual-action therapeutic agent. []

methanone

    Compound Description: The crystal structure of this compound reveals interesting features, including the orientation of benzene rings relative to the naphthalene ring system and the presence of intra- and intermolecular interactions. [] The benzene rings of the benzoyl groups are oriented at specific dihedral angles with respect to the naphthalene ring. [] The crystal structure also exhibits C—H⋯π interactions between the butoxy group and aromatic rings, contributing to the overall stability of the molecular arrangement. [] Additionally, C—H⋯F hydrogen bonds link the molecules into chains. []

(4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS)

    Compound Description: 4BP-TQS is a potent allosteric agonist-positive allosteric modulator (ago-PAM) of α7 nicotinic acetylcholine receptors (α7 nAChRs). [] Specifically, its (+)-enantiomer, GAT107, exhibits high potency in activating α7 nAChRs, while the (-)-enantiomer does not interfere with its activity. [] This selectivity for the (+)-enantiomer highlights the importance of stereochemistry in its pharmacological activity. [] 4BP-TQS holds promise for further investigation as a potential therapeutic agent targeting α7 nAChRs, which are implicated in various neurological and psychiatric disorders. []

Methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate

    Compound Description: This compound is characterized by its tetragonal crystal structure. []

4-[4-(4-formylphenoxy)butoxy]benzaldehyde

    Compound Description: This compound exists in both monoclinic and triclinic polymorphs. [] The triclinic polymorph forms a two-dimensional network through C—H⋯O hydrogen bonds, creating loops with specific graph-set motifs. []

2-(4-(7-fluoro-8-phenyl-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)acetonitrile (7a)

    Compound Description: This compound has shown moderate anti-proliferative effects on the MCF-7 human breast cancer cell line. []

8-Methoxy-4-(4-methoxyphenyl)quinoline

    Compound Description: The crystal structure of 8-Methoxy-4-(4-methoxyphenyl)quinoline reveals a dihedral angle of 62.17° between the quinoline and benzene ring systems. [] Intermolecular interactions, including C—H⋯O hydrogen bonds and weak C—H⋯π interactions, contribute to the formation of chains along the c-axis in the crystal lattice. []

Properties

Product Name

8-[4-(4-iodophenoxy)butoxy]quinoline

IUPAC Name

8-[4-(4-iodophenoxy)butoxy]quinoline

Molecular Formula

C19H18INO2

Molecular Weight

419.3 g/mol

InChI

InChI=1S/C19H18INO2/c20-16-8-10-17(11-9-16)22-13-1-2-14-23-18-7-3-5-15-6-4-12-21-19(15)18/h3-12H,1-2,13-14H2

InChI Key

OYTMXLXAGKHABU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)OCCCCOC3=CC=C(C=C3)I)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)OCCCCOC3=CC=C(C=C3)I)N=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.